molecular formula C12H15NO B14124842 N-Methyl-N-phenylpent-4-enamide CAS No. 150983-21-4

N-Methyl-N-phenylpent-4-enamide

Cat. No.: B14124842
CAS No.: 150983-21-4
M. Wt: 189.25 g/mol
InChI Key: CPWSGXRIBSIKBT-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylpent-4-enamide: is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.254 g/mol . This compound is characterized by the presence of a phenyl group attached to a pent-4-enamide backbone, with a methyl group substituting one of the nitrogen atoms. It is also known by its synonym N-methyl-N-phenyl-4-pentenamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-phenylpent-4-enamide typically involves the reaction of N-methylaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like ethyl acetate under a nitrogen atmosphere. The mixture is cooled to 0°C, and the acid chloride is added dropwise. The reaction is then stirred at room temperature until completion, which can take between 2 to 16 hours . The product is purified using flash column chromatography on silica gel with a hexane/ethyl acetate eluent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-Methyl-N-phenylpent-4-enamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-phenylpent-4-enamide is unique due to its specific combination of a phenyl group and a pent-4-enamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

150983-21-4

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-methyl-N-phenylpent-4-enamide

InChI

InChI=1S/C12H15NO/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI Key

CPWSGXRIBSIKBT-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CCC=C

Origin of Product

United States

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